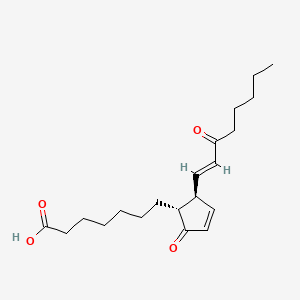
15-dehydroprostaglandin A1
Overview
Description
15-keto Prostaglandin A1 is a metabolite of Prostaglandin A1, produced by the enzyme 15-hydroxy Prostaglandin dehydrogenase . It is a member of the prostaglandin family, which are lipid compounds that have diverse hormone-like effects in animals. Prostaglandins are involved in various physiological processes, including inflammation, blood flow, and the formation of blood clots .
Mechanism of Action
Target of Action
The primary target of 15-keto Prostaglandin A1 is Prostaglandin Reductase 1 (PTGR1) . PTGR1 is a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and is mainly responsible for the deactivation of some eicosanoids, including prostaglandins .
Mode of Action
15-keto Prostaglandin A1 is a metabolite of Prostaglandin A1 (PGA1), produced by 15-hydroxy PG dehydrogenase . It interacts with its target, PTGR1, to further metabolize eicosanoids .
Biochemical Pathways
15-keto Prostaglandin A1 is involved in the arachidonic acid metabolism pathway . Arachidonic acid can be metabolized through cyclooxygenase (COX) and lipoxygenase (LOX) pathways to generate eicosanoids, such as prostaglandins, leukotrienes, and lipoxins . PTGR1, the target of 15-keto Prostaglandin A1, is involved in both COX and LOX downstream pathways to further metabolize eicosanoids .
Pharmacokinetics
It’s known that the compound is a metabolite of pga1, produced by 15-hydroxy pg dehydrogenase . It can be produced from PGA1 in pig lung, trachea, aorta, and pulmonary artery tissue preparations .
Result of Action
It’s known that 15-keto prostaglandin a1, given at a concentration of 6 µm, causes vasoconstriction of rabbit lung that is comparable to that induced by angiotensin ii .
Biochemical Analysis
Biochemical Properties
15-keto Prostaglandin A1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is produced by the enzyme 15-hydroxy prostaglandin dehydrogenase . This interaction involves the conversion of PGA1 into 15-keto Prostaglandin A1 .
Cellular Effects
15-keto Prostaglandin A1 has profound effects on various types of cells and cellular processes. For example, when given at a concentration of 6 µM, it causes vasoconstriction of rabbit lung that is comparable to that induced by angiotensin II . This indicates that 15-keto Prostaglandin A1 can influence cell function and impact cell signaling pathways.
Molecular Mechanism
The molecular mechanism of 15-keto Prostaglandin A1 involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, it is produced by the enzyme 15-hydroxy prostaglandin dehydrogenase, indicating a binding interaction with this enzyme
Temporal Effects in Laboratory Settings
It is known that it is stable for at least one year when stored at -20°C
Dosage Effects in Animal Models
The effects of 15-keto Prostaglandin A1 vary with different dosages in animal models. For instance, it causes vasoconstriction of rabbit lung at a concentration of 6 µM
Metabolic Pathways
15-keto Prostaglandin A1 is involved in the arachidonic acid metabolism pathway . It is produced from PGA1 in pig lung, trachea, aorta, and pulmonary artery tissue preparations
Preparation Methods
15-keto Prostaglandin A1 can be synthesized from Prostaglandin A1 through the action of 15-hydroxy Prostaglandin dehydrogenase . This enzyme catalyzes the oxidation of the hydroxyl group at the 15th carbon position to a keto group, resulting in the formation of 15-keto Prostaglandin A1 . Industrial production methods typically involve the extraction and purification of Prostaglandin A1 from natural sources, followed by enzymatic conversion to 15-keto Prostaglandin A1 .
Chemical Reactions Analysis
15-keto Prostaglandin A1 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at various positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various prostaglandin derivatives .
Scientific Research Applications
15-keto Prostaglandin A1 has several scientific research applications:
Comparison with Similar Compounds
15-keto Prostaglandin A1 is similar to other prostaglandins, such as Prostaglandin E1 and Prostaglandin F2α . it is unique in its specific structure and the particular physiological effects it induces . Similar compounds include:
Prostaglandin E1: Known for its vasodilatory and anti-inflammatory effects.
Prostaglandin F2α: Involved in the regulation of reproductive processes.
15-keto Prostaglandin A1 stands out due to its potent vasoconstrictive properties and its role as a metabolite in the prostaglandin biosynthesis pathway .
Properties
IUPAC Name |
7-[(1R,5S)-2-oxo-5-[(E)-3-oxooct-1-enyl]cyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-16,18H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHFAJZOFTAOC-DTXSUPOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C=CC(=O)C1CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348005 | |
| Record name | (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61600-67-7 | |
| Record name | (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)
![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)


![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)


